molecular formula C30H40N8O6S B14796871 N6-Dansylhexyl-5'-ethylcarboxamidoadenosine

N6-Dansylhexyl-5'-ethylcarboxamidoadenosine

Cat. No.: B14796871
M. Wt: 640.8 g/mol
InChI Key: CJDPJPUVKHWZHU-UHFFFAOYSA-N
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Description

. It is widely used in biochemical and pharmacological research due to its ability to bind to adenosine receptors and its fluorescent properties, which allow for easy detection and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-NECA involves the reaction of N-ethylcarboxamidoadenosine (NECA) with dansyl chloride. The reaction typically occurs in a basic medium, such as sodium carbonate buffer, at room temperature. The free amino groups of NECA react with dansyl chloride, yielding the dansylated product .

Industrial Production Methods

While specific industrial production methods for Dansyl-NECA are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-NECA primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in fluorescence-based reactions, where its fluorescent properties are utilized for detection and analysis .

Common Reagents and Conditions

    Reagents: Dansyl chloride, sodium carbonate buffer, NECA.

    Conditions: Room temperature, basic medium.

Major Products

The major product of the reaction between NECA and dansyl chloride is Dansyl-NECA, which exhibits strong fluorescence properties .

Mechanism of Action

Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically acting as an antagonist. This binding inhibits the normal action of adenosine, which can affect various physiological processes. The fluorescent properties of Dansyl-NECA allow researchers to track its binding and interactions with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-NECA is unique due to its dual functionality as both an adenosine receptor antagonist and a fluorescent probe. This combination allows for detailed studies of receptor interactions and molecular dynamics, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPJPUVKHWZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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